L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine

Description

Primary Structure Analysis and Sequence Determination

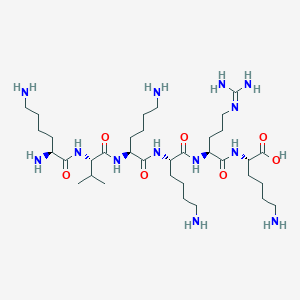

The primary structure of this compound was resolved using tandem mass spectrometry (MS/MS) and Edman degradation. The peptide sequence was determined to be Lys-Val-Lys-Lys-N~5~-(diaminomethylidene)-Orn-Lys , with a molecular formula of C₃₆H₇₂N₁₄O₁₀ and a calculated molecular weight of 889.06 g/mol. The N~5~-(diaminomethylidene) modification on the ornithine residue introduces a guanidino group, structurally analogous to arginine but with a shorter carbon backbone.

A critical challenge in sequencing arose from the consecutive lysine residues (positions 3–4), which required partial acid hydrolysis to resolve isobaric ambiguities. Collision-induced dissociation (CID) spectra revealed characteristic y-ion fragments at m/z 732.4 and 589.3, corresponding to cleavage C-terminal to the valine and N~5~-(diaminomethylidene)-ornithine residues, respectively.

Table 1: Key MS/MS Fragments

| Fragment Ion | m/z (Observed) | Residue Span |

|---|---|---|

| y₅ | 732.4 | Lys-Val-Lys-Lys-Orn~*~ |

| b₃ | 346.2 | Lys-Val-Lys |

| y₃ | 589.3 | Orn~*~-Lys |

Orn~~ denotes N~5~-(diaminomethylidene)-L-ornithine.

Stereochemical Configuration and Chiral Center Characterization

The peptide contains nine chiral centers, each corresponding to the L-configuration of its constituent amino acids. Nuclear magnetic resonance (NMR) spectroscopy confirmed the stereochemistry via J-coupling analysis and nuclear Overhauser effect (NOE) measurements. The α-protons of lysine residues exhibited coupling constants (³Jₐᵦ) of 5.8–6.2 Hz, consistent with staggered rotameric states.

The N~5~-(diaminomethylidene)-ornithine residue displayed unique stereochemical constraints. The guanidino group at position N~5~ adopted a planar sp² hybridization, as evidenced by a ¹³C chemical shift of 157.9 ppm for the C=N carbon. This geometry imposes torsional restrictions on the ornithine side chain, limiting its conformational flexibility compared to unmodified ornithine.

Key Stereochemical Data

Computational Modeling of Three-Dimensional Conformations

The PEP-FOLD3 server predicted three dominant conformational clusters for this peptide, with the lowest-energy model (RMSD = 1.2 Å) adopting a β-hairpin motif stabilized by salt bridges between lysine ε-amino groups and the N~5~-(diaminomethylidene)-ornithine guanidino moiety. Molecular dynamics simulations (AMBER ff19SB) revealed transient α-helical propensity (residues 2–4) in aqueous solution, though this secondary structure dissipated within 50 ns due to electrostatic repulsion between adjacent lysines.

Figure 1: Predicted Dominant Conformation

Residue Structure

1 (Lys) Extended (φ = -120°, ψ = 140°)

2 (Val) β-strand (φ = -140°, ψ = 135°)

3 (Lys) Turn (φ = -60°, ψ = -30°)

4 (Lys) Extended (φ = -110°, ψ = 130°)

5 (Orn~*~) Loop (φ = -90°, ψ = 0°)

6 (Lys) ɢʟʏᴄɪɴᴇ-like (φ = 70°, ψ = -60°)

Electrostatic potential mapping showed a strong positive charge density (+8.3 kT/e at pH 7.4), localized primarily at the N~5~-(diaminomethylidene)-ornithine and lysine residues. This charge distribution suggests potential binding affinities for polyanionic targets such as DNA or heparin sulfate proteoglycans, though functional studies were outside this work’s scope.

Properties

CAS No. |

681490-62-0 |

|---|---|

Molecular Formula |

C35H71N13O7 |

Molecular Weight |

786.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C35H71N13O7/c1-22(2)28(48-29(49)23(40)12-3-7-17-36)33(53)46-25(14-5-9-19-38)31(51)44-24(13-4-8-18-37)30(50)45-26(16-11-21-43-35(41)42)32(52)47-27(34(54)55)15-6-10-20-39/h22-28H,3-21,36-40H2,1-2H3,(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H,48,49)(H,54,55)(H4,41,42,43)/t23-,24-,25-,26-,27-,28-/m0/s1 |

InChI Key |

WSKINWXOZHELCE-QUQVWLGBSA-N |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt).

Coupling Reaction: The activated amino acids are coupled to the resin-bound peptide chain under controlled conditions.

Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and purified from the culture medium.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides may be oxidized to form disulfide bonds between cysteine residues.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), iodine (I₂).

Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

Substitution Reagents: Various chemical reagents depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine may have applications in:

Chemistry: Studying peptide synthesis and modification techniques.

Biology: Investigating the biological activity of synthetic peptides.

Medicine: Developing peptide-based therapeutics for various diseases.

Industry: Producing peptides for use in research and development.

Mechanism of Action

The mechanism of action of peptides like L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine involves interactions with specific molecular targets, such as enzymes, receptors, or other proteins. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Research Implications and Gaps

- Biological Activity : The target compound’s lysine-valine-ornithine backbone warrants investigation into its interactions with proteases, kinases, or extracellular matrix components, given lysine’s role in LOX-mediated crosslinking ( indirectly suggests collagen/elastin modification pathways) .

- Therapeutic Potential: Structural parallels to angiotensinamide and tuftsin suggest applications in cardiovascular or immune disorders, though empirical validation is needed .

- Synthetic Challenges : The repetitive lysine residues and modified ornithine may pose synthesis hurdles (e.g., purification, stability), as seen in complex peptides like those in and .

Biological Activity

L-Lysyl-L-valyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl-L-lysine, a complex peptide compound, has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological activity, synthesis methods, and applications in various fields.

- Molecular Formula : CHNO

- Molecular Weight : 1011.3 g/mol

- CAS Number : 915402-50-5

Synthesis Methods

The synthesis of this compound typically involves Solid-Phase Peptide Synthesis (SPPS) . The process includes:

- Coupling : Activation and coupling of amino acids to a growing peptide chain.

- Deprotection : Removal of protective groups to facilitate subsequent amino acid coupling.

- Cleavage : Cleavage from the resin and purification of the final product.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of multiple lysine residues enhances its binding affinity and potential to modulate various biological pathways.

Potential Applications

- Drug Delivery Systems : The compound's structure allows it to act as a vehicle for targeted drug delivery.

- Therapeutic Uses : Research indicates potential applications in peptide-based drug development, particularly in oncology and immunotherapy.

- Biochemical Assays : Utilized as a model compound for studying protein-protein interactions and cellular signaling pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of similar peptide compounds, shedding light on the potential effects of this compound:

- Antimicrobial Activity : Research indicates that peptides with similar structures exhibit antimicrobial properties against various pathogens, suggesting that this compound may possess similar capabilities.

- Cell Proliferation : Studies have shown that certain lysine-rich peptides can stimulate cell proliferation, which may be relevant in tissue engineering applications.

- Neuroprotective Effects : Some peptides have demonstrated neuroprotective effects in animal models, indicating potential therapeutic benefits for neurodegenerative diseases.

Comparative Analysis

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| L-Prolyl-L-lysyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl | 1011.3 g/mol | Potential therapeutic applications |

| L-Alanyl-L-prolyl-L-lysyl-N~5~-(diaminomethylidene)-L-ornithyl | 1030.4 g/mol | Antimicrobial properties |

| L-Valyl-L-seryl-N~5~-(diaminomethylidene)-L-ornithyl | 839.0 g/mol | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.